N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide -

N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Catalog Number: EVT-4403936
CAS Number:
Molecular Formula: C26H19Cl2N5OS
Molecular Weight: 520.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS)

Compound Description: Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate, abbreviated as phpy2NS, is a ligand synthesized through a multi-step reaction starting from 2-cyanopyridine and N-phenylthiosemicarbazide. [] This compound is then reacted with HgCl2 to form a Hg(II) complex. [] The molecular and supramolecular structures of both the ligand and the complex were studied using X-ray diffractometry. []

2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Compound Description: This compound features a cyclobutane ring, a triazole ring, and three phenyl rings within its structure. [] The compound's molecular geometry, characterized by X-ray single crystal structure determination, revealed weak intermolecular C—O ···π interactions alongside D—H ···A and D—H ···π hydrogen bonds. [] Density Functional Theory (DFT) calculations were employed to further study its electronic structure. []

N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory properties. [] The synthesis involved a multi-step process starting from isoniazide and incorporating various substituted aryl groups. [] Notably, derivatives with electron-withdrawing groups on the phenyl ring displayed enhanced biological activity. []

N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Derivatives

Compound Description: These derivatives were synthesized via the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with various 2-chloro-N-(aryl)acetamides in the presence of anhydrous potassium carbonate. [] The synthesized compounds were characterized by H¹NMR, mass spectrometry, IR spectroscopy, and elemental analysis. [] In vitro screening revealed promising antibacterial, antifungal, and anti-tuberculosis activities for these derivatives. []

5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4- triazol-3-yl)thio) methoxy }-4-(4- methoxy phenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4- dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound, synthesized from 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol through a series of reactions, exhibits antimicrobial activity. [] The synthesis involved creating Schiff base derivatives and cyclization reactions. []

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: This specific compound's crystal structure reveals centrosymmetric dimers formed through pairwise N—H⋯N hydrogen bonds, further contributing to a complex three-dimensional structure through C—H⋯O and C—H⋯π interactions. []

N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide derivatives

Compound Description: This series of compounds was designed as potential α-glucosidase inhibitors, with compound N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5a) achieving the highest yield (91%) in the synthesis process. [] Compound 5g, featuring a 3-hydroxy substitution on the N-phenylacetamide moiety, displayed higher α-glucosidase inhibitory potential (IC50 = 158.4 ± 3.4 μM) than acarbose (IC50 = 351.3 ± 1.8 μM) in in vitro tests. [] Molecular docking studies supported these findings, highlighting strong hydrogen bonding with residue Asp1526 and other hydrophobic interactions within the α-glucosidase binding pocket. []

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

Compound Description: This series of compounds, synthesized through a multi-step process involving Meerwein arylation and acylation reactions, was investigated for its anticancer activity against 60 cancer cell lines. [] Several derivatives (6a-c, 6e,f) showed high selectivity towards melanoma cells at a concentration of 10 μM. [] Notably, compound 6a (R = 2-chlorobenzyl) and compound 6g (R = 3,4-dichlorobenzyl) exhibited activity against breast cancer. []

N-[4-(3-metil-5-sulfanil-4H-1,2,4-triazol-4-il)fenil]acetamida derivatives

Compound Description: This series comprises eight compounds, seven of which are novel, synthesized and characterized using spectral methods including ¹H-NMR, ¹³C-NMR, and IR (FTIR). [] Compounds 2 and 3 underwent further structural analysis through X-ray diffraction on single crystals. [] These compounds exhibited moderate antiproliferative properties, inhibiting the growth of HEp-2 and BxPC-3 cells. [] Compounds 2 and 7 showed antifungal activity with a minimum inhibitory concentration (MIC) of 0.125 μg/mL. [] Additionally, compound 7 displayed the most potent antioxidant activity as determined by ABTS and DPPH assays. []

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This series of coumarin-1,2,4-triazol-3-thioether hybrids was synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones. [] These compounds represent a novel class of hybrid molecules combining the structural features of coumarin and triazole. []

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives

Compound Description: This series of 3,4,5-trisubstituted-1,2,4-triazole derivatives was designed as potential antiproliferative agents. [] The compounds were evaluated for their activity against human lung cancer (A549) and mouse embryo fibroblast (NIH/3T3) cell lines using MTT assays, flow cytometry, caspase-3 activity assays, and matrix metalloproteinase-9 (MMP-9) inhibition assays. [] Among the series, compounds 5f, 5g, and 5h showed the highest cytotoxicity and induced significant apoptosis in A549 cells. [] These compounds also exhibited slight MMP-9 inhibition but did not significantly affect caspase-3 activity. []

7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline

Compound Description: This compound was synthesized by combining structural elements of 1,2,4-triazole-3-thiol and theophylline. [] In a study on actoprotective activity in rats, it showed the most potent activity among 13 newly synthesized compounds. [] Specifically, it increased swimming duration by 14.31% compared to the control group, while the reference drug "Riboxin" increased it by 20.57%. []

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g)

Compound Description: This compound belongs to a series of theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrids with N-phenyl acetamide moieties. [] These compounds were synthesized and tested for their in vitro inhibitory potential against A549 (lung) and MCF-7 (breast) cancer cell lines using the MTT assay. [] Among the series, compound 11g exhibited remarkable inhibitory activity against both cancer cell lines with low cytotoxicity as determined by hemolytic studies. [] Furthermore, in silico modeling studies were conducted to investigate its binding mode, which aligned with the observed anti-cancer activity. []

1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives (12a-o)

Compound Description: This series of azinane triazole-based derivatives was synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). [] The synthesis involved merging an azinane analogue with 1,2,4-triazole through a series of intermediates. [] Methyl phenyl and methyl phenyl-substituted derivatives 12d and 12m exhibited the most potent inhibitory activity against AChE, α-glucosidase, urease, and BChE. []

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: This compound acts as a GPR17 agonist and was investigated in combination with the phenolic compound (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) and temozolomide (TMZ) for its potential in glioblastoma therapy. [] The combination of THTMP + T0 demonstrated enhanced cell death activity compared to other combinations. [] This combination exhibited promising results in inhibiting tumor cell proliferation, migration, invasion, colony-forming ability, and cell cycle progression in GBM cells. []

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

Compound Description: This acefylline derivative, belonging to a novel series of acefyllines, demonstrated potent anticancer activity against the human liver carcinoma (Hep G2) cell line. [] This compound exhibited the most potent activity among the synthesized derivatives with a cell viability of 22.55 ± 0.95% compared to the starting drug acefylline (cell viability = 80 ± 3.87%). [] In silico molecular docking studies were conducted to predict the binding mode of this derivative, which supported the observed antiproliferative activity. [] The synthesized heterocycles, including this derivative, exhibited minimal hemolytic activity and moderate clot lysis activity. []

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a) and N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)

Compound Description: These two compounds are part of a series of 3,4,5-trisubstituted 1,2,4-triazole derivatives synthesized and investigated for their antimicrobial activities. [] Both compounds demonstrated significant activity against seven bacteria and four fungi. [] Notably, their antifungal activity was higher than their antibacterial activity, although lower than the standard drug. []

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) and (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

Compound Description: These two compounds are newly developed dopamine D3 receptor (D3R) antagonists. [] Unlike previously developed D3R antagonists like GSK598,809 and SB-277,011A, which showed adverse cardiovascular effects with cocaine, R-VK4-40 and R-VK4-116 do not exacerbate and may even protect against oxycodone or cocaine-induced changes in blood pressure and heart rate in rats. [] These findings suggest their potential for treating opioid and cocaine use disorders with improved safety profiles. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives

Compound Description: This series of compounds, derived from (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, were synthesized and explored for their potential biological activities. [] The series includes various derivatives such as Schiff's bases, hydrazides, thiosemicarbazides, and oxadiazoles, showcasing the versatility of the parent compound as a building block for diverse chemical entities. []

Properties

Product Name

N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[4-methyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C26H19Cl2N5OS

Molecular Weight

520.4 g/mol

InChI

InChI=1S/C26H19Cl2N5OS/c1-33-25(31-32-26(33)35-15-24(34)30-23-13-17(27)11-12-20(23)28)19-14-22(16-7-3-2-4-8-16)29-21-10-6-5-9-18(19)21/h2-14H,15H2,1H3,(H,30,34)

InChI Key

KEHZKRJSGXYDJW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.